1-(Aminomethyl)cyclopentan-1-amine dihydrochloride

Description

Significance of Cyclopentane-Derived Diamine Architectures in Synthetic Chemistry

The cyclopentane (B165970) ring is a prevalent structural motif in numerous natural products and biologically active molecules. nih.gov Incorporating diamine functionalities onto this five-membered carbocyclic framework yields scaffolds with significant conformational rigidity and stereochemical complexity. This rigidity is highly advantageous in the design of ligands for asymmetric catalysis and in the construction of enzyme inhibitors, where precise spatial arrangement of functional groups is paramount. nih.govcymitquimica.com

Cyclopentane-based β-amino acids, for example, are attractive building blocks for peptides, as their resulting homo-oligomers tend to fold into well-defined secondary structures, enhancing their biostability and activity. nih.gov Furthermore, cyclopentane diamines serve as crucial synthons for complex natural products. The development of methods to create orthogonally protected diaminocyclopentane cores allows for selective chemical modifications, facilitating elegant and efficient total syntheses of molecules like (±)-Agelastatin A. nih.gov The utility of these architectures extends to materials science, where they are used as monomers for novel polyurethanes and other polymers. rsc.orgscirp.org

| Cyclopentane Diamine Type | Key Structural Feature | Primary Applications |

| trans-1,2-Diamine | Vicinal amines with trans stereochemistry | Chiral ligands for asymmetric catalysis, building blocks for peptide nucleic acids (PNAs). |

| cis-1,2-Diamine | Vicinal amines with cis stereochemistry | Synthesis of complex diamine structures, organocatalysis. researchgate.net |

| 1,3-Diamine | Amines separated by one carbon | Monomers for bio-based polyurethanes, synthesis of bifunctional monomers. rsc.orgresearchgate.net |

| 1,1-Diamine (Geminal) | Both amines attached to the same carbon | Rigid scaffolds for medicinal chemistry, building blocks for complex molecules. |

Overview of 1-(Aminomethyl)cyclopentan-1-amine Dihydrochloride (B599025) within Contemporary Diamine Chemistry

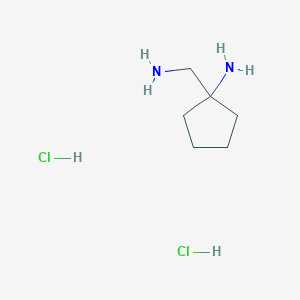

1-(Aminomethyl)cyclopentan-1-amine dihydrochloride is a geminal diamine derivative built upon a cyclopentane core. In this structure, both an amine and an aminomethyl group are attached to the same carbon atom of the ring. This "spiro" arrangement imparts significant structural rigidity. cymitquimica.com While extensive research on this specific molecule is still emerging, its structure positions it as a valuable building block in medicinal chemistry and materials science. accelachem.com

The dihydrochloride salt form enhances the compound's stability and solubility in polar solvents, making it convenient for handling and use in various synthetic applications. The free base, 1-(aminomethyl)cyclopentan-1-amine, possesses two primary amine groups with different steric environments, opening the possibility for selective reactions. Its structural analogue, 1-(aminomethyl)cyclopentan-1-ol, is noted for its use as an intermediate in the synthesis of pharmaceutical compounds with cyclopentane scaffolds. guidechem.comnih.gov Given the importance of geminal diamine motifs in bioactive compounds, this compound represents a promising, rigid scaffold for constructing novel chemical entities. rsc.org

| Property | Value |

| Chemical Formula | C₆H₁₆Cl₂N₂ |

| Molecular Weight | 187.11 g/mol |

| IUPAC Name | 1-(aminomethyl)cyclopentan-1-amine; dihydrochloride |

| CAS Number | 123194-04-7 |

Historical Context of Aliphatic Diamine Utility in Chemical Transformations

Historically, aliphatic diamines, like other primary amines, were primarily utilized in reactions involving the nucleophilicity of the nitrogen atom. This includes their use as bases, their reaction with acyl chlorides to form amides, and their role as intermediates for polymers like polyamides (nylons) and polyurethanes. scirp.orgwikipedia.orggoogle.com For decades, long-chain aliphatic diamines have been synthesized for use as resin intermediates and as precursors to surface-active agents. google.comnih.gov

However, the carbon skeleton of aliphatic amines was often considered relatively inert to substitution chemistry. The transformation of the C-N bond was challenging, limiting the scope of these abundant compounds as synthons. The development of new synthetic methodologies, particularly over the last few decades, has changed this perspective. Modern techniques have unlocked the potential of aliphatic amines as valuable C(sp³) synthons through processes that activate the C-N bond for cleavage and functionalization. This has expanded the toolkit of synthetic chemists, allowing for the use of readily available aliphatic amines as versatile building blocks for complex molecular architectures.

Research Gaps and Opportunities in the Study of Novel Cyclopentane Diamines

Despite their potential, the exploration of polysubstituted cyclopentane diamines presents ongoing challenges and opportunities. A primary hurdle is the development of stereo- and regioselective synthetic methodologies to access these complex scaffolds from simple starting materials. nih.gov While methods exist for certain isomers, creating novel substitution patterns and stereochemical arrangements efficiently remains a significant goal.

A notable opportunity lies in the development of sustainable and green synthetic routes. Recent progress in synthesizing cyclopentane-1,3-diamine from hemicellulosic feedstock highlights the potential for creating these valuable building blocks from renewable, bio-based sources. rsc.orgresearchgate.net This approach not only offers an alternative to petrochemical-based syntheses but also aligns with the growing demand for environmentally conscious chemical manufacturing.

Specifically for this compound and other geminal diamines, a clear research gap exists in the exploration of their applications. While they are available commercially as building blocks, their utility in asymmetric catalysis, as ligands for metal complexes, or as key components in novel pharmaceuticals is largely unexplored. biosynth.com Future research could focus on leveraging the unique conformational constraints of these geminal systems to design novel catalysts or bioactive molecules with enhanced properties.

| Research Area | Identified Gap | Potential Opportunity |

| Synthetic Methodology | Limited access to diverse, polysubstituted cyclopentane diamine isomers. nih.gov | Develop novel, stereoselective multicomponent reactions and catalytic methods. |

| Green Chemistry | Reliance on petrochemical feedstocks for many diamine syntheses. | Establish new synthetic pathways from renewable biomass and hemicellulose. rsc.orgresearchgate.net |

| Catalysis | Under-exploration of non-vicinal cyclopentane diamines (e.g., geminal) as chiral ligands. | Design and synthesize novel ligands based on rigid 1,1-diamine scaffolds for asymmetric catalysis. |

| Medicinal Chemistry | Lack of studies on the biological activity of compounds derived from geminal cyclopentane diamines. | Incorporate the 1-(aminomethyl)cyclopentan-1-amine scaffold into new chemical entities to explore potential therapeutic applications. |

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(aminomethyl)cyclopentan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c7-5-6(8)3-1-2-4-6;;/h1-5,7-8H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARGFEIVXAKEXOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CN)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123194-04-7 | |

| Record name | 1-(aminomethyl)cyclopentan-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Aminomethyl Cyclopentan 1 Amine Dihydrochloride

Strategies for the Construction of the 1,1-Disubstituted Cyclopentane (B165970) Core

The creation of a cyclopentane ring bearing two substituents on the same carbon atom is a key challenge in the synthesis of the target molecule. Several modern synthetic strategies can be employed to construct this core structure, primarily involving cyclization reactions for de novo ring formation or the modification of pre-existing cyclopentane derivatives.

Cyclization Reactions for Ring Formation

Cyclization reactions provide a powerful means to assemble the cyclopentane core from acyclic precursors. Both radical and intramolecular cyclization pathways are viable approaches to forge the requisite carbon-carbon bonds.

Radical Cyclization: This approach typically involves the generation of a radical species that subsequently attacks an unsaturated moiety within the same molecule to form the cyclic system. For the synthesis of a 1,1-disubstituted cyclopentane, a precursor containing a radical precursor (e.g., a halide) and a tethered alkene or alkyne can be designed. The intramolecular cyclization of such a substrate can lead to the formation of the five-membered ring with the desired substitution pattern.

Intramolecular Cyclization: A variety of intramolecular reactions can be tailored to produce 1,1-disubstituted cyclopentanes. For instance, an intramolecular 1,3-dipolar cycloaddition can be a stereoselective method to create a cyclopentane ring with a nitrogen-containing quaternary carbon center. tymcdonald.com This strategy involves the generation of a dipole and its subsequent reaction with a tethered dipolarophile to form the cyclic adduct.

| Cyclization Strategy | Description | Key Intermediates |

| Radical Cyclization | Generation of a radical which attacks an intramolecular unsaturated bond. | Acyclic radical precursor with a tethered alkene/alkyne. |

| Intramolecular Cyclization | An intramolecular reaction forming the ring, such as 1,3-dipolar cycloaddition. | Acyclic precursor with a dipole and dipolarophile. |

Functional Group Interconversions on Precursor Cyclopentane Derivatives

An alternative to de novo ring synthesis is the modification of readily available cyclopentane starting materials. This approach relies on the strategic interconversion of functional groups to install the necessary substituents at the C1 position. A common starting point for such a strategy is a cyclopentane derivative that can be elaborated to introduce the two required nitrogen-containing groups. For example, a precursor such as 1,1-bis(hydroxymethyl)cyclopentane can be synthesized and its hydroxyl groups subsequently converted to amines. prepchem.com

The synthesis of 1,1-bis(hydroxymethyl)cyclopentane can be achieved through the reduction of diethyl cyclopentane-1,1-dicarboxylate using a reducing agent like lithium aluminium hydride. The resulting diol can then undergo functional group interconversion, for example, via conversion to a dihalide or ditosylate, followed by nucleophilic substitution with an amine source.

Installation of the Aminomethyl and Amine Functionalities

Once the 1,1-disubstituted cyclopentane core is established with appropriate functional groups, the next critical phase is the introduction of the aminomethyl and amine moieties. Several classical and modern organic reactions can be employed for this purpose.

Reductive Amination Pathways

Reductive amination is a versatile method for the formation of amines from carbonyl compounds. masterorganicchemistry.com In the context of synthesizing 1-(aminomethyl)cyclopentan-1-amine, a precursor containing a ketone and a nitrile or another reducible nitrogen-containing group at the C1 position would be required. For instance, a hypothetical 1-cyanocyclopentanecarboxamide could undergo sequential reduction of the amide and nitrile to yield the desired diamine.

A plausible route could start from cyclopentanone (B42830), which can be a valuable reagent in the synthesis of cyclopentylamine (B150401) and its derivatives. researchgate.net A Strecker-type reaction on cyclopentanone could yield 1-aminocyclopentanecarbonitrile. Subsequent reduction of the nitrile group would then furnish the target 1-(aminomethyl)cyclopentan-1-amine.

| Precursor | Reagents | Product |

| Cyclopentanone | KCN, NH4Cl | 1-Aminocyclopentanecarbonitrile |

| 1-Aminocyclopentanecarbonitrile | Reducing agent (e.g., LiAlH4) | 1-(Aminomethyl)cyclopentan-1-amine |

Nucleophilic Substitution Reactions with Aminomethylating Agents

Nucleophilic substitution reactions offer a direct route to install the aminomethyl group. A suitable cyclopentane precursor bearing a good leaving group at the C1 position, along with a protected amine, could be reacted with an aminomethylating agent.

A well-established method for introducing a primary amine is the Gabriel synthesis, which utilizes phthalimide (B116566) as an ammonia (B1221849) surrogate. tymcdonald.comresearchgate.netchemrxiv.org A precursor such as 1-amino-1-(bromomethyl)cyclopentane could potentially be reacted with potassium phthalimide, followed by hydrazinolysis to unveil the primary aminomethyl group.

Curtius Rearrangement and Related Nitrogen-Introducing Reactions

The Curtius rearrangement is a powerful transformation that converts a carboxylic acid into a primary amine with the loss of one carbon atom, proceeding through an isocyanate intermediate. wikipedia.orgnih.govchemistrysteps.com This reaction could be strategically employed to synthesize 1-(aminomethyl)cyclopentan-1-amine from a cyclopentane-1,1-dicarboxylic acid precursor.

A double Curtius rearrangement on cyclopentane-1,1-dicarboxylic acid would, however, lead to the formation of a di-isocyanate, which upon hydrolysis would yield 1,1-diaminocyclopentane, not the target molecule. A more tailored approach would involve the selective transformation of one of the carboxylic acid groups. For example, cyclopentane-1,1-dicarboxylic acid could be converted to its mono-amide mono-acid. The remaining carboxylic acid could then be subjected to a Curtius rearrangement to install the amine group, followed by the reduction of the amide to the aminomethyl group.

Multi-Component Reaction Approaches for Amine Introduction

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.govmdpi.com These reactions are characterized by their high atom economy, procedural simplicity, and ability to rapidly generate molecular complexity, making them attractive for synthesizing structures like 1-(aminomethyl)cyclopentan-1-amine. researchgate.net

A prominent MCR for the synthesis of α-amino nitrile precursors to geminal diamines is the Strecker synthesis. organic-chemistry.orgwikipedia.org In a relevant adaptation for 1-(aminomethyl)cyclopentan-1-amine, the process would commence with cyclopentanone as the ketone substrate. The reaction involves the condensation of cyclopentanone with ammonia and a cyanide source, typically hydrogen cyanide (HCN) or a salt like sodium cyanide (NaCN) or potassium cyanide (KCN), in a one-pot process. nrochemistry.commasterorganicchemistry.comyoutube.com

The mechanism proceeds through the initial formation of a cyclopentanimine (B1611337) from the reaction of cyclopentanone and ammonia. wikipedia.org This is followed by the nucleophilic addition of the cyanide ion to the imine carbon, yielding the α-aminonitrile intermediate, 1-aminocyclopentane-1-carbonitrile. organic-chemistry.orgmasterorganicchemistry.com Subsequent reduction of the nitrile functional group, for instance, using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, converts the carbonitrile into a primary amine, affording the target 1-(aminomethyl)cyclopentan-1-amine. nrochemistry.comyoutube.com

The conditions for the Strecker reaction can be varied to optimize the yield of the α-aminonitrile intermediate. The reaction is often acid-promoted to facilitate imine formation. organic-chemistry.org The choice of cyanide source and solvent system also plays a critical role in the reaction's efficiency. nrochemistry.com

| Parameter | Typical Conditions | Purpose |

| Ketone | Cyclopentanone | Carbon backbone of the target molecule |

| Amine Source | Ammonia (or Ammonium (B1175870) Chloride) | Provides both nitrogen atoms |

| Cyanide Source | NaCN, KCN, HCN | Provides the carbon for the aminomethyl group |

| Solvent | Aqueous media, Methanol | Solubilizes reactants |

| Catalyst | Mild Acid (e.g., from NH₄Cl) | Promotes imine formation masterorganicchemistry.com |

| Temperature | 0 °C to Room Temperature | Controls reaction rate and side reactions |

Other MCRs, such as the Mannich reaction, are also pivotal in the synthesis of various amine-containing compounds. nih.gov The Mannich reaction typically involves an amine, a non-enolizable aldehyde, and a compound with an active hydrogen. nih.gov While its direct application to form a geminal diamine from a simple ketone is less common, variations of this reaction are central to modern organocatalytic methods for asymmetric amine synthesis. acs.org

Formation and Stabilization as Dihydrochloride (B599025) Salt

The conversion of the basic 1-(aminomethyl)cyclopentan-1-amine into its dihydrochloride salt is a crucial step for improving its stability, crystallinity, and handling properties. Pharmaceutical salts are typically formed through a neutralization reaction between an ionizable drug and a counter-ion to create a neutral complex. bjcardio.co.uk As 1-(aminomethyl)cyclopentan-1-amine possesses two basic primary amine groups, it can accept two protons to form a stable dihydrochloride salt.

The fundamental principle governing salt formation is the difference in pKa values between the drug and the counter-ion acid. nih.gov For a stable salt to form between a basic drug and an acidic counter-ion, the pKa of the conjugate acid of the base should be at least 2-3 units higher than the pKa of the acidic counter-ion. pharmtech.com Given that the pKa of hydrochloric acid is very low (approx. -7), it readily protonates the aliphatic amine groups of the target compound.

The isolation of the dihydrochloride salt is typically achieved through precipitation or crystallization from a solution. google.com The general procedure involves dissolving the free base form of the diamine in a suitable organic solvent. Subsequently, hydrochloric acid is introduced. The HCl can be added in various forms: as a gas, as a concentrated aqueous solution, or as a solution in an organic solvent like ethanol, isopropanol, or diethyl ether. google.com Upon protonation, the resulting salt, being significantly more polar than the free base, exhibits reduced solubility in many organic solvents, leading to its precipitation. researchgate.net

| HCl Source | Solvent for Base | Characteristics |

| Gaseous HCl | Diethyl Ether, Dichloromethane | Provides an anhydrous product; requires specialized equipment. google.com |

| HCl in Organic Solvent (e.g., Ethanol, Isopropanol) | Ethanol, Isopropanol, Ethyl Acetate | Offers good control over stoichiometry and is a common lab-scale method. researchgate.net |

| Aqueous HCl | Water, Ethanol/Water mixture | Straightforward but may yield a hydrated salt; product may have higher solubility. google.com |

Optimizing the precipitation and purification of 1-(aminomethyl)cyclopentan-1-amine dihydrochloride is essential for achieving high purity and a desirable crystalline form, which are critical for pharmaceutical applications. google.com

Optimization of Precipitation: The selection of the solvent system is paramount. The ideal solvent should fully dissolve the free base but provide low solubility for the resulting hydrochloride salt. researchgate.net Often, a combination of a "solvent" (e.g., ethanol, methanol) and an "anti-solvent" (e.g., diethyl ether, hexane (B92381), acetone) is employed. The salt is precipitated by adding the anti-solvent to a solution of the salt in the solvent, thereby reducing its solubility. researchgate.net

Key parameters that require control during precipitation include:

Temperature: Lowering the temperature generally decreases the solubility of the salt, promoting more complete precipitation.

Rate of Addition: Slow addition of the hydrochloric acid or the anti-solvent can promote the formation of larger, more uniform crystals, which are easier to filter and purify.

Concentration: The concentration of the free base in the initial solution can influence the particle size and morphology of the precipitated salt.

Purification Techniques: Once precipitated, the crude salt often requires further purification to remove unreacted starting materials, by-products, and residual solvent.

Recrystallization: This is the most common method for purifying solid organic compounds. It involves dissolving the crude salt in a minimum amount of a suitable hot solvent or solvent mixture and allowing it to cool slowly. As the solution cools, the solubility of the salt decreases, and it crystallizes out, leaving impurities behind in the solution. For hydrochloride salts, common recrystallization solvents include ethanol, isopropanol, or mixtures of alcohol and water. researchgate.net

Washing/Trituration: The isolated solid can be washed with a solvent in which the salt is insoluble but impurities are soluble. researchgate.net For a polar salt like a dihydrochloride, non-polar organic solvents such as diethyl ether or hexane are effective for washing away non-polar organic impurities. Trituration, which involves suspending the solid in a solvent and stirring, can be more effective than a simple wash.

| Purification Step | Solvent System | Target Impurities Removed |

| Recrystallization | Ethanol/Water, Isopropanol/Diethyl Ether | Polar and non-polar by-products with different solubility profiles |

| Washing | Diethyl Ether, Hexane, Acetone | Residual organic starting materials, non-polar impurities researchgate.net |

| Drying | Vacuum Oven | Residual solvents |

Stereoselective Synthesis and Enantioselective Control Strategies

The target molecule, 1-(aminomethyl)cyclopentan-1-amine, is an achiral compound as the C1 carbon is a quaternary center bonded to two identical aminomethyl groups (after considering the full structure) and two identical paths around the cyclopentane ring. Therefore, it does not exist as enantiomers. However, the principles of stereoselective synthesis are critical for the preparation of chiral analogues and related cyclopentane-based structures that are common in medicinal chemistry. nih.gov The following sections discuss strategies that would be applied if the synthesis of a chiral derivative were the objective.

Asymmetric synthesis can be achieved by temporarily incorporating a chiral auxiliary into a prochiral substrate. wikipedia.org This auxiliary directs subsequent chemical transformations to occur with a specific stereochemical outcome. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. In the context of synthesizing a chiral cyclopentane derivative, a chiral auxiliary could be attached to a cyclopentanone precursor to control the facial selectivity of a nucleophilic addition. nih.govacs.org For example, a chiral amine could be used to form a chiral enamine or imine, which would then react with a reagent from the less sterically hindered face, establishing a new stereocenter.

Alternatively, transition metal catalysis employing chiral ligands is a powerful tool for enantioselective synthesis. acs.org A prochiral cyclopentene (B43876) derivative could undergo an asymmetric reaction, such as hydrogenation or hydroamination, catalyzed by a chiral metal complex (e.g., using Rhodium, Ruthenium, or Iridium with chiral phosphine (B1218219) ligands like BINAP). The chiral environment created by the ligand forces the reaction to proceed through a lower-energy transition state for one enantiomer over the other, resulting in an enantiomerically enriched product.

| Method | Example Reagent/Catalyst | Application |

| Chiral Auxiliary | Evans Oxazolidinones, (R)- or (S)-1-phenylethylamine wikipedia.org | Directing alkylation or addition reactions on a cyclopentanone precursor |

| Chiral Ligand | (R)- or (S)-BINAP, DuPhos | Asymmetric hydrogenation of a C=C or C=N bond in a cyclopentene or imine precursor |

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metals. semanticscholar.org This field has provided powerful methods for the stereocontrolled synthesis of amines and diamines. acs.orgnih.gov Chiral amines, such as proline and its derivatives, are particularly effective organocatalysts. semanticscholar.org

For the synthesis of a chiral diamine on a cyclopentane ring, an organocatalytic approach could involve an asymmetric Mannich reaction. acs.org In this scenario, cyclopentanone could be reacted with a pre-formed imine in the presence of a chiral catalyst like proline. The catalyst would form a chiral enamine with cyclopentanone, which would then add to one face of the imine, creating two new stereocenters with high diastereoselectivity and enantioselectivity. acs.org Similarly, asymmetric Michael additions to α,β-unsaturated cyclopentenone systems, catalyzed by chiral organocatalysts, can be used to introduce substituents with high stereochemical control. semanticscholar.org These approaches generate chiral intermediates that can be further elaborated to the desired chiral diamine target.

| Organocatalyst Type | Example Catalyst | Reaction Catalyzed |

| Chiral Amine | (S)-Proline, MacMillan Catalyst | Asymmetric Aldol (B89426), Mannich, and Michael reactions acs.orgsemanticscholar.org |

| Chiral Phosphoric Acid | (S)-Vapol, TRIP | Asymmetric amination, ring-opening of aziridines |

| Chiral Thiourea (B124793) | Takemoto Catalyst | Asymmetric Michael and aza-Henry reactions |

Photoredox-Catalyzed Cycloadditions for Diastereoselective Control

Visible-light photoredox catalysis has emerged as a powerful strategy for the construction of complex molecular architectures, including the highly substituted cyclopentane core of this compound. This approach offers mild reaction conditions and unique reactivity pathways, often proceeding through radical intermediates to achieve high levels of diastereoselectivity. One of the most effective methods for synthesizing cyclopentylamine derivatives is through [3+2] cycloaddition reactions, where a three-atom component reacts with a two-atom component to form a five-membered ring.

The key principle of these reactions involves the single-electron transfer (SET) process initiated by a photocatalyst upon irradiation with visible light. For the synthesis of cyclopentane diamine structures, N-aryl cyclopropylamines often serve as the three-carbon radical precursor. The photocatalyst, excited by light, oxidizes the cyclopropylamine (B47189) to form a distonic radical cation. This intermediate undergoes homolytic ring-opening of the strained cyclopropane (B1198618) ring to generate a 1,3-radical cation, which can then engage with an alkene or another dipolarophile in a stepwise radical addition and subsequent cyclization.

Detailed Research Findings

Research in this area has demonstrated the successful diastereoselective synthesis of cis-cyclopentane-1,2-diamine (B3003292) derivatives through a dual-catalyst system. This system employs an organic dye, such as Eosin Y, as the photoredox catalyst in combination with a BINOL-derived phosphoric acid as a co-catalyst. The reaction proceeds via a [3+2] cycloaddition of N-aryl cyclopropylamines with N-vinylphthalimides. The photoredox catalyst facilitates the formation of the key radical cation intermediate, while the chiral phosphoric acid likely controls the stereochemistry of the subsequent addition to the alkene, leading to high diastereoselectivity for the cis product.

The choice of photocatalyst and reaction conditions is crucial for reaction efficiency and selectivity. Studies have optimized these parameters, exploring various photocatalysts, solvents, and additives. For instance, iridium-based photocatalysts like [Mes-Acr]ClO4 have also been effectively used. researchgate.net The reactions are typically carried out at room temperature under an inert atmosphere, irradiated with blue LEDs. researchgate.net The use of an additive like triethylamine (B128534) (Et3N) is also reported to be beneficial in some systems.

The mechanism allows for a broad substrate scope, accommodating various substituents on both the N-aryl cyclopropylamine and the alkene partner. researchgate.net This flexibility is crucial for accessing a diverse range of functionalized cyclopentylamine derivatives. Control experiments have confirmed that both light and the photocatalyst are essential for the reaction to proceed, underscoring the radical-mediated pathway initiated by the photoexcited catalyst. nih.govacs.org The interception of the reaction with radical scavengers like TEMPO further supports the proposed radical mechanism. nih.gov

Reaction Data and Diastereoselectivity

The effectiveness of photoredox-catalyzed [3+2] cycloadditions is demonstrated by the high yields and excellent diastereomeric ratios (d.r.) achieved. The following tables summarize representative findings from studies on the synthesis of functionalized cyclopentane derivatives, which are structural precursors or analogues to the target compound.

Table 1: Optimization of a Photoredox-Catalyzed [3+2] Cycloaddition

This table illustrates the optimization of reaction conditions for the cycloaddition between a substituted 3-cyanochromone (B1581749) and N-cyclopropylaniline, a model system for forming a functionalized cyclopentane ring. nih.govacs.org

| Entry | Photocatalyst (mol%) | Solvent | Light Source | Yield (%) | d.r. |

| 1 | Ru(bpy)3Cl2 (5) | CH3CN | Blue LED | 45 | 3:1 |

| 2 | Ir(ppy)3 (5) | CH3CN | Blue LED | 62 | 4:1 |

| 3 | Eosin Y (5) | CH3CN | Green LED | 75 | 4:1 |

| 4 | Eosin Y (5) | Dioxane | Green LED | 68 | 5:1 |

| 5 | Eosin Y (5) | DMSO | Green LED | 82 | 5:1 |

Reaction conditions: Substituted 3-cyanochromone (0.1 mmol), N-cyclopropylaniline (0.2 mmol), photocatalyst (5 mol%) in solvent (2 mL) for 24 h. nih.govacs.org

Table 2: Substrate Scope for the Diastereoselective Synthesis of Cyclopentane Derivatives

This table showcases the scope of the [3+2] cycloaddition between various donor-acceptor (D-A) cyclopropanes and alkenes using [Mes-Acr]ClO4 as the photocatalyst. researchgate.net

| Entry | D-A Cyclopropane Substituent (R1) | Alkene Substituent (R2) | Product Yield (%) | d.r. (cis:trans) |

| 1 | 4-MeO-C6H4 | Ph | 85 | >20:1 |

| 2 | 4-Cl-C6H4 | Ph | 78 | >20:1 |

| 3 | 2-Naphthyl | Ph | 81 | 19:1 |

| 4 | 4-MeO-C6H4 | 4-Br-C6H4 | 83 | >20:1 |

| 5 | 4-MeO-C6H4 | 2-Thienyl | 75 | 15:1 |

Reaction conditions: D-A cyclopropane (0.2 mmol), alkene (0.4 mmol), [Mes-Acr]ClO4 (10 mol%) in dry 1,2-DCE (2 mL) under argon, irradiated with blue LEDs (λmax=440 nm) at room temperature for 36 h. researchgate.net

These methodologies provide a robust and highly diastereoselective route to substituted cyclopentylamines. The mild conditions, functional group tolerance, and high degree of stereocontrol make photoredox-catalyzed cycloadditions a state-of-the-art approach for the synthesis of complex structures like 1-(aminomethyl)cyclopentan-1-amine.

Mechanistic Investigations of Reactions Involving 1 Aminomethyl Cyclopentan 1 Amine Dihydrochloride

Exploration of Reaction Kinetics and Rate Determining Steps

The kinetics of a reaction, which dictate its speed under given conditions, are fundamentally governed by the slowest step in the reaction mechanism, known as the rate-determining step. libretexts.orgyoutube.com For reactions involving 1-(Aminomethyl)cyclopentan-1-amine dihydrochloride (B599025), the two primary amine functionalities are the principal sites of reactivity. The rate of reactions such as nucleophilic additions or substitutions will be influenced by factors including steric hindrance around the amine groups, the concentration of reactants, and the temperature.

Due to the absence of specific kinetic data for 1-(Aminomethyl)cyclopentan-1-amine dihydrochloride, we can consider analogous systems. For example, the reaction kinetics of aromatic diamines with epoxides have been studied, revealing a system of competitive-consecutive reactions. bohrium.com Such studies provide a framework for predicting the kinetic behavior of the title compound.

Table 1: Factors Influencing Reaction Rates of Aliphatic Diamines (Analogous Systems)

| Factor | Description | Expected Influence on this compound |

| Steric Hindrance | The bulky cyclopentyl group may sterically hinder the approach of reactants to the amine functionalities. | A decrease in reaction rate compared to less hindered linear diamines. |

| Solvent Polarity | The polarity of the solvent can influence the stability of charged intermediates and transition states. | Polar protic solvents may stabilize charged intermediates, potentially increasing the reaction rate. |

| Temperature | An increase in temperature generally leads to an increase in the reaction rate, as described by the Arrhenius equation. | The reaction rate is expected to increase with increasing temperature. |

| Concentration | The rate of reaction is typically dependent on the concentration of the reactants. | An increase in the concentration of either the diamine or the electrophile would be expected to increase the reaction rate. |

Elucidation of Reaction Pathways and Identification of Transient Intermediates

Understanding the pathway of a reaction involves identifying all the steps, including the formation of any transient intermediates. These are short-lived species that are not present in the reactants or products but are formed during the course of the reaction. libretexts.org For reactions involving this compound, the formation of charged intermediates such as ammonium (B1175870) ions is a common feature, particularly in acid- or base-catalyzed processes.

For instance, in a condensation reaction with a dicarbonyl compound, the reaction would likely proceed through a series of intermediates, including a hemiaminal and an imine, before cyclization. The identification of such intermediates can often be achieved through spectroscopic techniques or by trapping experiments.

While direct experimental evidence for transient intermediates in reactions of this compound is not available, computational studies on similar molecules can provide valuable insights into the energies and structures of these fleeting species.

Characterization of the Role of Amine Functionalities in Catalytic Cycles

The two primary amine groups of this compound can play a crucial role in various catalytic cycles. They can act as Brønsted-Lowry bases, accepting protons, or as nucleophiles, donating their lone pair of electrons. In organocatalysis, for example, primary amines are known to catalyze a variety of transformations, such as aldol (B89426) and Michael reactions, through the formation of enamine or iminium ion intermediates.

The geminal arrangement of the amine groups in this compound could also allow it to act as a bidentate ligand in metal-catalyzed reactions, coordinating to a metal center and influencing its catalytic activity and selectivity. The cyclopentyl backbone provides a rigid scaffold that can affect the geometry of the resulting metal complex.

Studies of Radical-Mediated Transformations and Charge-Transfer Complex Formation

Radical-Mediated Transformations

Free radical reactions involve species with unpaired electrons and typically proceed through a chain reaction mechanism consisting of initiation, propagation, and termination steps. youtube.comyoutube.com Aliphatic amines can participate in radical reactions, for example, through hydrogen atom abstraction from the C-H bonds alpha to the nitrogen atom. The resulting α-amino radical is stabilized by the adjacent nitrogen atom. cam.ac.uk For this compound, radical reactions could be initiated by radical initiators such as azobisisobutyronitrile (AIBN) or by photolysis. youtube.com The rigid cyclopentane (B165970) ring may influence the stereochemical outcome of such reactions. libretexts.org

Charge-Transfer Complex Formation

Charge-transfer (CT) complexes are formed through the association of an electron donor and an electron acceptor. acs.org Aliphatic amines, with their lone pair of electrons on the nitrogen atom, are effective electron donors and can form CT complexes with various electron acceptors. acs.org The formation of a CT complex is often accompanied by the appearance of a new absorption band in the UV-Vis spectrum. nih.gov

Studies on o-phenylenediamine, a diamine, have shown the formation of stable CT complexes with electron acceptors like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). acs.orgnih.gov The stability of these complexes can be quantified by their formation constants (KCT). nih.gov It is expected that 1-(Aminomethyl)cyclopentan-1-amine, as a diamine, would also form CT complexes with suitable electron acceptors.

Table 2: Spectroscopic Data for Charge-Transfer Complexes of a Diamine with Electron Acceptors (Analogous System)

| Electron Donor | Electron Acceptor | Solvent | λmax (nm) | Formation Constant (KCT) (L·mol-1) |

| O-phenylenediamine | DDQ | Acetonitrile (B52724) | 460, 590 | 125.09 x 102 |

| O-phenylenediamine | DDQ | Methanol | 460, 590 | 56.50 x 102 |

| Data sourced from a study on a similar diamine system for illustrative purposes. acs.org |

Prototropic Tautomerism and its Influence on Reactivity

Prototropic tautomerism refers to the migration of a proton from one atom to another within a molecule, resulting in two or more interconvertible isomers called tautomers. wikipedia.org This phenomenon is common in compounds containing acidic protons and multiple bonding, such as keto-enol or imine-enamine tautomerism. nih.gov

For this compound, while it does not possess the typical functional groups for classical tautomerism, the presence of two amine groups raises the possibility of proton transfer between them, especially in different ionization states. This could be considered a form of prototropic tautomerism. The relative populations of the different protonated forms will depend on the pKa values of the amine groups and the pH of the medium.

While less common, ring-chain tautomerism is another form of prototropic tautomerism where the movement of a proton is accompanied by the opening or closing of a ring. nih.gov Although unlikely to be a major process for this specific compound under normal conditions, the possibility of intramolecular cyclization reactions under certain conditions, which could be seen as a related phenomenon, cannot be entirely ruled out. The reactivity of the diamine could be influenced by the predominant tautomeric or protonated form in solution.

Derivatization and Functionalization Strategies for Novel Architectures

Synthesis of Substituted 1-(Aminomethyl)cyclopentan-1-amine Derivatives

The presence of two nucleophilic primary amine groups is the central feature driving the derivatization of the 1-(aminomethyl)cyclopentan-1-amine scaffold. Strategies for substitution focus on these nitrogen centers through common amine reactions, as well as modifications to the cyclopentane (B165970) ring itself.

N-alkylation and N-acylation are fundamental methods for elaborating the core structure. The reaction of the diamine with alkylating agents, such as haloalkanes, can lead to a mixture of secondary and tertiary amines, and potentially quaternary ammonium (B1175870) salts. nih.gov The process involves the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the alkylating agent. A significant challenge in the derivatization of this diamine is controlling the extent of alkylation, as over-alkylation to tertiary amines or statistical mixtures of mono- and di-alkylated products can occur. nih.gov To achieve selective substitution, stoichiometric control of the reagents or the use of protecting groups is often necessary.

N-acylation provides a route to amide derivatives and is typically achieved using highly reactive carboxylic acid derivatives like acyl chlorides or acid anhydrides. chemistrystudent.comdocbrown.info The reaction proceeds via a nucleophilic addition-elimination mechanism, where the amine attacks the electrophilic carbonyl carbon. docbrown.infochemguide.co.uk The high reactivity of acyl chlorides allows these reactions to occur readily, often violently, with amines to produce amides and a hydrochloride salt of the amine. chemistrystudent.comchemguide.co.uk Given the two primary amines on the scaffold, regioselectivity becomes a key consideration. The use of a mono-protected intermediate, such as (1-aminomethyl-cyclopentyl)-carbamic acid tert-butyl ester (the mono-Boc protected form), allows for the selective acylation or alkylation of the remaining free primary amine. sigmaaldrich.com

Table 1: Comparison of N-Alkylation and N-Acylation of Amines

| Reaction | Reagents | Products | Key Considerations |

|---|---|---|---|

| N-Alkylation | Haloalkanes, Sulfonates | Secondary amines, Tertiary amines, Quaternary ammonium salts | Risk of over-alkylation; potential for complex product mixtures. nih.gov |

| N-Acylation | Acyl Chlorides, Acid Anhydrides | Secondary amides, Tertiary amides | Highly reactive, often requires no catalyst; produces HCl byproduct. chemistrystudent.comlibretexts.org |

The formation of amide bonds is one of the most common functionalization strategies for amines. As discussed, reacting 1-(aminomethyl)cyclopentan-1-amine with acyl chlorides or anhydrides is a direct method for synthesizing amide derivatives. youtube.comyoutube.com While amides can also be formed directly from carboxylic acids and amines, this typically requires harsh conditions with strong heating to drive off water, or the use of coupling agents to "activate" the carboxylic acid. youtube.comlibretexts.org Esters can also react with amines to form amides, but this reaction is generally slower and may require catalysis. libretexts.orgnih.gov

Beyond amides, other nitrogen-containing linkages can be synthesized. For instance, reaction with chloroformates can yield carbamates, a transformation widely used in the N-dealkylation of tertiary amines but also applicable for functionalizing primary amines. nih.gov The reaction of the diamine with isocyanates or isothiocyanates would provide access to urea (B33335) and thiourea (B124793) derivatives, respectively, further expanding the molecular diversity achievable from this scaffold.

While derivatization typically focuses on the amine groups, modification of the cyclopentane ring offers another avenue for creating structural diversity. Instead of modifying the pre-formed 1-(aminomethyl)cyclopentan-1-amine, synthetic strategies can be employed to generate analogues with substituted cyclopentane rings from the outset. One such advanced method is a photochemical intermolecular formal [3+2] cycloaddition between cyclopropylimines and substituted alkenes, which generates diverse aminocyclopentane derivatives. nih.gov This strategy allows for variation in the substitution pattern of the final cyclopentane ring based on the choice of the alkene component. nih.gov

Another approach involves the synthesis of orthogonally protected diaminocyclopentenones from furfural (B47365) and two different amines, a reaction promoted by copper(II) triflate. nih.gov This method demonstrates regioselectivity, with benzyl (B1604629) and aryl amines preferentially incorporating at one position compared to alkyl amines. nih.gov The resulting orthogonally protected diaminocyclopentane core can then be selectively deprotected and further functionalized, showcasing a flexible route to complex cyclopentane-based scaffolds. nih.gov These methods highlight how scaffold diversification can be achieved by building the functionalized ring system from simpler precursors.

Application in Multicomponent Reactions for Scaffold Building

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, are powerful tools for building molecular complexity. The Ugi reaction is a particularly promising MCR for the synthesis of diverse polyamine derivatives. nih.gov

Given its structure as a diamine, 1-(aminomethyl)cyclopentan-1-amine is a suitable candidate for use as the amine component in an Ugi four-component reaction. In a hypothetical Ugi reaction, the diamine could react with a ketone or aldehyde, an isocyanide, and a carboxylic acid. This would result in the formation of an α-acylamino amide structure. The use of the diamine could lead to the formation of more complex structures, potentially involving a double Ugi reaction under controlled conditions or the creation of macrocycles if a dicarboxylic acid or di-isocyanide is used. This approach allows for the rapid generation of a library of complex molecules from simple building blocks, incorporating the rigid cyclopentane diamine core.

Synthesis of Polyamine Analogues and Cyclic Amine Derivatives

The 1-(aminomethyl)cyclopentan-1-amine core can serve as a building block for larger polyamine structures and for the synthesis of cyclic derivatives.

Linear or branched polyamine analogues can be synthesized through established methods. The Michael reaction, involving the addition of the amine to an acceptor like acrylonitrile, followed by reduction of the resulting nitrile, is a frequently used method for extending the amine chain. nih.gov Another common approach is the N-alkylation of the diamine with haloalkanes that contain additional, protected amine functionalities. nih.gov The development of terminally alkylated polyamine analogues has been a significant area of research, as these compounds can interact with biological polyamine transport systems. nih.gov

The synthesis of cyclic amine derivatives from 1-(aminomethyl)cyclopentan-1-amine can be envisioned through several routes. An efficient method for N-heterocyclization involves the reaction of primary amines with diols, catalyzed by an Iridium complex, to form five-, six-, or seven-membered cyclic amines. organic-chemistry.org Alternatively, a one-pot cyclocondensation with alkyl dihalides under microwave irradiation provides a direct route to nitrogen-containing heterocycles. organic-chemistry.org Applying these methods to the target diamine could produce novel bicyclic systems containing the cyclopentane ring fused or bridged by the newly formed heterocycle. Furthermore, strategies used to create chiral cyclic polyamines, such as the cyclization of amino acid-based linear precursors to form lactams followed by reduction, could be adapted to produce chiral macrocycles incorporating the cyclopentane diamine scaffold. rsc.org

Analysis of Regioselectivity and Diastereoselectivity in Derivatization Processes

Controlling selectivity is a critical aspect of the derivatization of a multifunctional molecule like 1-(aminomethyl)cyclopentan-1-amine.

Regioselectivity: The primary challenge lies in differentiating the two primary amine groups. The 1-amino group is attached to a sterically hindered quaternary carbon, while the aminomethyl group is sterically more accessible. This inherent difference could potentially be exploited to achieve regioselective reactions under carefully controlled kinetic conditions. However, a more robust strategy is the use of an orthogonally protected starting material. The availability of mono-Boc protected 1-(aminomethyl)cyclopentan-1-amine is a key advantage, as it allows for the selective functionalization of the free aminomethyl group, after which the Boc group can be removed to allow for a different modification at the 1-amino position. sigmaaldrich.com In some synthetic systems that build the ring, an inherent regioselectivity has been observed; for example, in the formation of diaminocyclopentenones, benzyl amines show a preference for one position over alkyl amines. nih.gov

Diastereoselectivity: The parent diamine is achiral. However, derivatization can introduce new stereocenters, leading to the formation of diastereomers. For example, acylation with a chiral, non-racemic acyl chloride would produce a mixture of two diastereomers. The analysis and separation of these diastereomers would be necessary. To control the stereochemical outcome, chiral auxiliaries or stereoselective catalysts can be employed. The field of cyclopentenone synthesis offers relevant examples, where enzymatic resolutions are used to separate enantiomers of hydroxylated precursors with high enantioselectivity. acs.org Such strategies could be adapted to control the stereochemistry of derivatives of 1-(aminomethyl)cyclopentan-1-amine.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Conformational Analysis

In ¹H NMR spectroscopy, the protonated amine groups are expected to appear as broad signals due to quadrupole broadening and exchange with residual water in the solvent. The methylene (B1212753) protons of the aminomethyl group would likely present as a singlet or a simple multiplet, depending on the solvent and pH. The cyclopentane (B165970) ring protons would give rise to more complex multiplets in the aliphatic region of the spectrum, typically between 1.5 and 2.0 ppm for unsubstituted cyclopentanes. The specific chemical shifts are influenced by the presence of the two geminal amino groups.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. A key feature would be the quaternary carbon of the cyclopentane ring, appearing at a characteristic downfield shift due to the two attached nitrogen atoms. The methylene carbons of the cyclopentane ring would resonate in the typical aliphatic region, while the carbon of the aminomethyl group would also have a distinct chemical shift.

Conformational analysis of the cyclopentane ring can be inferred from NMR data. Cyclopentane itself is not planar and exists in a dynamic equilibrium between two main conformations: the envelope and the half-chair. dalalinstitute.comlibretexts.orglumenlearning.com The presence of the geminal substituents in "1-(Aminomethyl)cyclopentan-1-amine dihydrochloride" would influence this conformational preference. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could provide through-space correlations between protons, offering insights into their spatial proximity and thus the preferred conformation of the five-membered ring. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for 1-(Aminomethyl)cyclopentan-1-amine dihydrochloride (B599025)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -NH₃⁺ | Broad | s |

| -CH₂-NH₃⁺ | ~3.0-3.5 | s |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Quaternary C (C-NH₃⁺) | ~60-70 |

| -CH₂-NH₃⁺ | ~40-50 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups present in "this compound" by probing their characteristic vibrational modes.

The IR spectrum is expected to show strong, broad absorptions in the 3200-2800 cm⁻¹ region, which are characteristic of the N-H stretching vibrations of the protonated primary amine groups (-NH₃⁺). The C-H stretching vibrations of the methylene groups in the cyclopentane ring and the aminomethyl group would appear around 2950-2850 cm⁻¹. docbrown.info Bending vibrations for the -NH₃⁺ groups are anticipated in the 1600-1500 cm⁻¹ region. The "fingerprint region" below 1500 cm⁻¹ will contain a complex pattern of signals from C-C stretching and various bending modes of the entire molecule. docbrown.info

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would effectively probe the C-C stretching vibrations of the cyclopentane ring. The symmetric C-H stretching vibrations would also give rise to strong Raman signals. The combination of IR and Raman data provides a comprehensive vibrational profile of the molecule.

Table 3: Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

|---|---|---|---|

| -NH₃⁺ | N-H Stretch | 3200-2800 (broad) | |

| -NH₃⁺ | N-H Bend | 1600-1500 | |

| C-H (aliphatic) | C-H Stretch | 2950-2850 | Strong |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a crucial tool for determining the molecular weight of "this compound" and for gaining structural information through the analysis of its fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), the molecule would likely be observed as a protonated molecular ion [M+H]⁺ corresponding to the free base.

Under fragmentation conditions (e.g., in tandem MS/MS experiments), the molecular ion would undergo characteristic bond cleavages. A likely initial fragmentation step would be the loss of one of the aminomethyl or amino groups. Subsequent fragmentations could involve the opening of the cyclopentane ring, leading to a series of smaller charged fragments. The precise fragmentation pattern provides a "fingerprint" that can be used to confirm the structure of the molecule. mdpi.comrsc.org

X-ray Crystallography for Absolute and Relative Stereochemistry Determination and Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional structure of "this compound" in the solid state at an atomic level. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise spatial coordinates of each atom.

This technique would provide unambiguous information on bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would reveal the preferred conformation of the cyclopentane ring in the crystalline state. mdpi.commdpi.com The crystal packing, including intermolecular interactions such as hydrogen bonding between the ammonium (B1175870) groups and the chloride counter-ions, would also be elucidated. rsc.org This information is invaluable for understanding the solid-state properties of the compound.

Chromatographic Techniques for Purity Assessment, Mixture Analysis, and Preparative Separations (e.g., HPLC, LC-MS)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are essential for assessing the purity of "this compound" and for the analysis of complex mixtures. nih.gov

A reversed-phase HPLC method could be developed using a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The compound, being highly polar, would likely elute early under typical reversed-phase conditions. Detection could be achieved using a UV detector at a low wavelength or, more universally, with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique allows for the confirmation of the molecular weight of the main component and the identification of any impurities present in the sample, even at trace levels.

Theoretical and Computational Chemistry Studies

Computational chemistry provides powerful tools for investigating the properties and reactivity of molecules at an atomic and electronic level. wikipedia.org For 1-(Aminomethyl)cyclopentan-1-amine dihydrochloride (B599025), these methods can offer profound insights into its electronic structure, conformational dynamics, and potential chemical behavior, complementing experimental data.

Applications of 1 Aminomethyl Cyclopentan 1 Amine Dihydrochloride in Chemical Synthesis and Material Science

Role as a Versatile Chemical Building Block for Complex Molecule Synthesis

The cyclopentane (B165970) ring is a common motif in a multitude of biologically active natural products. The presence of two primary amine functionalities on a single carbon of this ring in 1-(aminomethyl)cyclopentan-1-amine makes it a highly versatile synthon for the construction of complex molecular architectures. Geminal diamines can be challenging to synthesize, and this compound provides a ready-made core for further elaboration.

By analogy to other functionalized cyclopentane derivatives, this compound can serve as a starting material for the synthesis of intricate molecules. For instance, the differential protection of the two amino groups would allow for sequential reactions, enabling the introduction of various substituents in a controlled manner. This stepwise functionalization is crucial in the total synthesis of natural products and their analogs, where precise control of stereochemistry and functional group placement is paramount. The rigid cyclopentane framework also helps in pre-organizing the attached substituents in a defined spatial arrangement, which can be advantageous in designing molecules with specific binding properties.

Utility as a Precursor for Chiral Ligands and Organocatalysts in Asymmetric Synthesis

Chiral diamines are a cornerstone of asymmetric catalysis, serving as ligands for transition metals or as organocatalysts themselves. Although 1-(aminomethyl)cyclopentan-1-amine is achiral, its derivatives can be readily made chiral. Reaction with chiral auxiliaries or resolution of diastereomeric derivatives can provide access to enantiomerically pure forms.

These chiral derivatives have significant potential in asymmetric synthesis. For example, N-substituted derivatives of similar cyclic diamines, such as (1R,2R)-1,2-diaminocyclohexane, are widely used to create ligands for catalysts in reactions like asymmetric hydrogenation, epoxidation, and carbon-carbon bond-forming reactions. The cyclopentane scaffold of 1-(aminomethyl)cyclopentan-1-amine would offer a different steric environment around the metal center compared to six-membered rings, potentially leading to different or improved selectivity in catalytic transformations. Furthermore, the geminal arrangement of the amino groups could be exploited in the design of novel pincer-type ligands or bidentate catalysts for a range of asymmetric transformations.

Integration into Polymer Architectures and Advanced Material Applications (by analogy to related amine uses)

Diamines are fundamental monomers in the synthesis of polyamides, polyimides, and polyureas. The incorporation of 1-(aminomethyl)cyclopentan-1-amine into a polymer backbone would introduce a gem-disubstituted cyclopentyl unit. This could have a profound impact on the polymer's properties. The rigid and non-planar nature of the cyclopentane ring would likely increase the glass transition temperature (Tg) of the resulting polymer, enhancing its thermal stability.

Moreover, the geminal diamine structure could lead to polymers with unique morphologies and solubility characteristics. For instance, in polyamides, the presence of this monomer could disrupt the regular hydrogen bonding patterns seen in polymers like nylon, potentially leading to more amorphous materials with improved processability. The two amine groups also offer sites for post-polymerization modification, allowing for the introduction of further functionalities along the polymer chain and the creation of advanced materials with tailored properties for specific applications, such as gas separation membranes or high-performance coatings.

Contribution to the Synthesis of Specialty Chemicals and Intermediate Compounds

Beyond complex synthesis and catalysis, 1-(aminomethyl)cyclopentan-1-amine dihydrochloride (B599025) is a valuable intermediate for the production of a wide array of specialty chemicals. Its two primary amine groups can undergo a variety of chemical transformations, including alkylation, acylation, and condensation reactions.

This reactivity allows for the synthesis of various heterocyclic compounds, such as substituted pyrimidines or imidazolidines, which are important scaffolds in medicinal chemistry. The compound can also be used to introduce the 1,1-diaminomethylcyclopentane moiety into larger molecules, which may be of interest for modifying the pharmacokinetic or physicochemical properties of active pharmaceutical ingredients. Its role as a precursor to more complex intermediates makes it a key component in the synthetic routes to novel materials and biologically active compounds.

Exploration in Peptide Chemistry and Foldamer Design (by analogy to related cyclic amino acids)

The conformational rigidity of the cyclopentane ring makes 1-(aminomethyl)cyclopentan-1-amine an interesting building block for the design of peptidomimetics and foldamers. nih.gov Foldamers are synthetic oligomers that adopt well-defined secondary structures, similar to peptides and proteins. nih.gov The incorporation of constrained cyclic elements is a common strategy to induce stable folding patterns.

By analogy to cyclic β-amino acids, which are known to promote the formation of stable helical and sheet-like structures in peptides, the 1,1-diaminomethylcyclopentane unit could be used to create novel foldamer backbones. sigmaaldrich.com The geminal substitution pattern would enforce a specific dihedral angle, which could be exploited to design oligomers with predictable and stable three-dimensional structures. These structured oligomers could find applications in areas such as molecular recognition, catalysis, and the development of new therapeutic agents that mimic the function of natural peptides but with enhanced stability against proteolytic degradation.

Challenges and Future Directions in the Research of 1 Aminomethyl Cyclopentan 1 Amine Dihydrochloride

Development of More Sustainable and Atom-Economical Synthetic Routes

The pursuit of green chemistry principles is paramount in modern synthetic organic chemistry. For 1-(Aminomethyl)cyclopentan-1-amine dihydrochloride (B599025), developing sustainable and atom-economical synthetic routes is a primary challenge. Traditional methods for the synthesis of vicinal diamines often involve multi-step procedures with stoichiometric reagents, leading to significant waste generation. rsc.org Future research should focus on catalytic methods that maximize atom economy and minimize environmental impact.

One promising approach is the hydroamination of allylic amines . This method offers 100% atom economy by directly adding an amine to an olefin. nih.gov Rhodium-catalyzed hydroamination of primary and secondary allylic amines has been shown to be an efficient way to access a wide variety of unsymmetrical 1,2-diamines. nih.gov Adapting this methodology to a cyclopentyl system could provide a direct and efficient route to the target compound.

Another sustainable strategy is the diamination of alkenes . While challenging, the simultaneous introduction of two amino groups across a double bond is a highly desirable transformation. researchgate.net Recent advances in this area, including metal-free photosensitized dearomative unsymmetrical diamination, could be explored for the synthesis of cyclopentane-based diamines. researchgate.net

The ring-opening of aziridines with amine nucleophiles is another established yet improvable method for synthesizing 1,2-diamines. organic-chemistry.org The use of catalytic systems, such as those based on indium tribromide or iron complexes, can enhance the efficiency and substrate scope of this reaction. organic-chemistry.org

Furthermore, biosynthesis from renewable resources is an emerging frontier in chemical production. asm.orgnih.govnih.gov Exploring enzymatic or microbial pathways for the synthesis of diamines could offer a truly sustainable alternative to traditional chemical methods. asm.orgnih.govnih.gov

| Synthetic Route | Key Advantages | Potential Challenges for 1-(Aminomethyl)cyclopentan-1-amine |

|---|---|---|

| Hydroamination of Allylic Amines | 100% atom economy, high chemo- and regioselectivity. nih.gov | Synthesis of the appropriate cyclopentyl allylic amine precursor. |

| Diamination of Alkenes | Direct introduction of two amino groups. researchgate.net | Control of stereoselectivity and potential for side reactions. |

| Ring-Opening of Aziridines | Well-established, good yields. organic-chemistry.org | Synthesis of the cyclopentyl aziridine (B145994) precursor. |

| Biosynthesis | Use of renewable feedstocks, environmentally benign. asm.orgnih.govnih.gov | Development of a specific enzymatic pathway. |

Expanding the Scope of Derivatization Reactions for Diverse Chemical Libraries

The utility of 1-(Aminomethyl)cyclopentan-1-amine dihydrochloride as a scaffold molecule lies in its potential for derivatization to create diverse chemical libraries for screening in various applications. The two primary amine groups offer multiple sites for functionalization. Future research should focus on developing a broad portfolio of derivatization reactions that are efficient, selective, and amenable to high-throughput synthesis.

Standard N-alkylation and N-acylation reactions can be employed to introduce a wide range of substituents, thereby modulating the steric and electronic properties of the molecule. The synthesis of unsymmetrical derivatives, where the two amino groups are functionalized differently, is of particular interest for creating molecular diversity. sigmaaldrich.com

Furthermore, the vicinal diamine moiety is a precursor to various heterocyclic compounds . sigmaaldrich.com Condensation reactions with dicarbonyl compounds, for example, can lead to the formation of pyrazines or other nitrogen-containing heterocycles. The development of one-pot multicomponent reactions (MCRs) involving the diamine would be a particularly efficient strategy for generating complex molecular architectures. mdpi.com

The creation of libraries of chiral derivatives is another important direction. Asymmetric synthesis and chiral resolutions can be employed to obtain enantiomerically pure forms of the diamine, which can then be used as chiral ligands in asymmetric catalysis or as building blocks for chiral pharmaceuticals. sigmaaldrich.comnih.gov

Deeper Mechanistic Understanding Through Advanced Analytical Techniques

A thorough understanding of the reaction mechanisms underlying the synthesis and derivatization of this compound is crucial for optimizing reaction conditions, improving yields, and controlling selectivity. Future research should leverage advanced analytical techniques to gain deeper mechanistic insights.

In situ NMR spectroscopy is a powerful tool for detecting and characterizing reactive intermediates in real-time. nih.govacs.orgnih.gov By monitoring the reaction progress directly in the NMR tube, it is possible to identify transient species and elucidate reaction pathways. nih.govacs.orgnih.gov For instance, in the context of hydroamination, NMR could be used to observe the formation of metal-hydride or metal-amide intermediates.

Mass spectrometry , particularly techniques like electrospray ionization (ESI-MS), can be used to identify and characterize reaction intermediates and products, providing valuable information about reaction pathways and potential side reactions.

Computational studies , using methods such as density functional theory (DFT), can provide detailed information about reaction energetics, transition state structures, and the role of catalysts. nih.govresearchgate.netnih.govresearchgate.netacs.org Computational modeling can be used to predict the feasibility of different reaction pathways, rationalize observed selectivities, and guide the design of new catalysts and reaction conditions. nih.govresearchgate.netnih.govresearchgate.netacs.org For example, DFT calculations could be used to model the transition states of different hydroamination pathways to predict the most favorable route.

Exploration of Novel Applications in Emerging Fields of Chemical Science

While vicinal diamines are established in areas like catalysis and medicinal chemistry, future research should explore novel applications for this compound in emerging fields of chemical science. nih.govrsc.org

In materials science , diamines are important monomers for the synthesis of polyamides and other polymers. asm.orgnih.govnih.gov The rigid cyclopentyl core of 1-(Aminomethyl)cyclopentan-1-amine could impart unique thermal and mechanical properties to polymers derived from it. The synthesis of novel polyamides, polyimides, or polyurethanes incorporating this diamine could lead to materials with enhanced performance characteristics.

In the field of supramolecular chemistry , the diamine could serve as a building block for the construction of self-assembling systems, such as molecular cages, capsules, or coordination polymers. The two amino groups provide ideal sites for introducing recognition motifs or coordinating to metal ions.

The unique geminal arrangement of the amino groups may also lead to applications in organocatalysis . While vicinal diamines are well-known organocatalysts, the geminal substitution pattern of the target molecule could lead to novel reactivity and selectivity in various organic transformations.

Addressing Scalability and Industrial Feasibility for Broader Chemical Utility

For this compound to have a significant impact beyond the research laboratory, its synthesis must be scalable and economically viable. google.com Future research must address the challenges associated with transitioning from laboratory-scale synthesis to industrial production.

A key consideration is the development of a robust and cost-effective manufacturing process . google.com This involves optimizing reaction conditions to maximize yield and purity while minimizing the use of expensive reagents and solvents. The development of continuous flow processes could offer significant advantages in terms of safety, efficiency, and scalability compared to traditional batch processes. dacl.co.in

Purification of the final product is another critical aspect of industrial production. The development of efficient and scalable purification methods, such as crystallization or chromatography, will be essential for obtaining the diamine in high purity.

Finally, a comprehensive techno-economic analysis will be necessary to assess the industrial feasibility of any proposed synthetic route. This analysis should consider factors such as raw material costs, energy consumption, waste disposal, and capital investment.

| Compound Name |

|---|

| This compound |

| Indium tribromide |

| Pyrazines |

Q & A

Q. What are the common synthetic routes for 1-(Aminomethyl)cyclopentan-1-amine dihydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves alkylation of cyclopentanamine derivatives. A two-step approach is often employed:

- Step 1 : React cyclopentanamine with a protected aminomethyl reagent (e.g., cyanomethyl bromide) under basic conditions (e.g., K₂CO₃) to introduce the aminomethyl group.

- Step 2 : Deprotect the amine (if necessary) and treat with HCl to form the dihydrochloride salt . Optimization includes adjusting solvent polarity (e.g., DMF for high solubility), temperature (40–60°C for controlled reactivity), and stoichiometry (1:1.2 amine-to-alkylating agent ratio) to minimize side products .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR verify the cyclopentane backbone (δ 1.5–2.5 ppm for methylene protons) and aminomethyl group (δ 2.8–3.2 ppm).

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 163.1 for the free base).

- HPLC : Purity >95% is achieved using a C18 column with a mobile phase of 0.1% TFA in acetonitrile/water .

Q. How can researchers purify this compound after synthesis?

- Recrystallization : Use ethanol/water (3:1 v/v) to isolate the hydrochloride salt.

- Column Chromatography : For intermediates, silica gel with a gradient of CH₂Cl₂:MeOH (9:1 to 4:1) removes unreacted starting materials .

Q. What are the solubility properties of this compound in common laboratory solvents?

The dihydrochloride salt is highly soluble in polar solvents:

- Water: >50 mg/mL at 25°C.

- Methanol: ~30 mg/mL.

- Low solubility in nonpolar solvents (e.g., hexane: <1 mg/mL) .

Q. In what types of research applications is this compound frequently used?

- Medicinal Chemistry : As a building block for dopamine receptor ligands due to its rigid cyclopentane core .

- Neuroscience : Studies on neurotransmitter reuptake inhibition, leveraging its amine functionality .

Advanced Research Questions

Q. How does stereochemistry at the cyclopentane ring influence biological activity, and how can enantiomers be resolved?

- Impact : The cis vs. trans configuration of the aminomethyl group affects binding to G protein-coupled receptors (e.g., 10-fold higher affinity for cis isomers in serotonin receptor assays) .

- Resolution : Use chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 80:20) or enzymatic resolution with lipases to separate enantiomers .

Q. What strategies improve yield in large-scale synthesis while maintaining purity?

- Continuous Flow Reactors : Enhance heat transfer and reduce side reactions (e.g., overalkylation) by maintaining precise temperature control (50°C ± 2°C) .

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track amine intermediate formation and adjust reagent addition rates dynamically .

Q. How can researchers assess the compound’s stability under physiological conditions for in vivo studies?

- pH Stability : Incubate in PBS (pH 7.4) at 37°C for 24 hours; monitor degradation via LC-MS. Hydrolysis of the cyclopentane ring is negligible (<5% degradation) .

- Plasma Stability : Incubate with rat plasma; >90% compound remains intact after 1 hour, indicating suitability for pharmacokinetic studies .

Q. How should contradictory data on reaction yields (e.g., 40–75%) be addressed?

- Variable Source Analysis : Trace impurities in starting materials (e.g., cyclopentanamine purity <98%) can reduce yields. Implement QC checks via GC-MS .

- Reaction Kinetics : Use Design of Experiments (DoE) to identify critical factors (e.g., solvent choice contributes 60% to variability) .

Q. What methodologies are used to study this compound’s interaction with biological targets?

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (e.g., KD = 120 nM for NMDA receptors) .

- Molecular Dynamics Simulations : Predict binding poses using AMBER force fields; validate with mutagenesis studies (e.g., Thr123A mutation reduces affinity by 50%) .

Retrosynthesis Analysis